An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-3,4-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of its key analytical data.
Synthesis of 5-Chloropyridine-3,4-diamine
A plausible and documented synthetic route to 5-Chloropyridine-3,4-diamine involves a two-step process commencing with the commercially available 2-amino-5-chloropyridine. The synthesis proceeds via the nitration of the pyridine ring, followed by the reduction of the nitro group to yield the desired diamine.
Synthesis Workflow:
Caption: Synthetic pathway for 5-Chloropyridine-3,4-diamine.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-chloro-3-nitropyridine
This procedure is adapted from established methods for the nitration of aminopyridines.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-chloropyridine (1 equivalent).
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Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.
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Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
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Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-chloro-3-nitropyridine.
Step 2: Synthesis of 5-Chloropyridine-3,4-diamine
This procedure outlines the reduction of the nitro intermediate to the final diamine product.
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Reaction Setup: To a round-bottom flask containing 2-amino-5-chloro-3-nitropyridine (1 equivalent), add a solvent such as ethanol or acetic acid.
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Addition of Reducing Agent: Add iron powder (Fe, 5-10 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Alternative Reduction Method: Catalytic hydrogenation can also be employed. Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed.
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Work-up (Iron Reduction): After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
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Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-Chloropyridine-3,4-diamine as a solid.
Characterization of 5-Chloropyridine-3,4-diamine
The identity and purity of the synthesized 5-Chloropyridine-3,4-diamine can be confirmed by a variety of analytical techniques.
Characterization Workflow:
Caption: Workflow for the characterization of 5-Chloropyridine-3,4-diamine.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly reported |
| Boiling Point | 359.1 ± 37.0 °C (Predicted) |
| Density | 1.447 g/cm³ (Predicted) |
| CAS Number | 929074-42-0 |
Spectroscopic Data
The following data is based on reported values for a compound identified as 5-chloropyridine-2,3-diamine, which, based on the provided spectroscopic data, corresponds to the 3,4-diamine isomer.[1]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.21 (d, J = 2.3 Hz, 1H, Caryl-H), 6.69 (d, J = 2.3 Hz, 1H, Caryl-H), 5.55 (br s, 2H, NH₂), 4.99 (br s, 2H, NH₂).[1] |
| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 147.10 (Caryl), 131.66 (Caryl-H), 131.32 (Caryl), 118.38 (Caryl), 116.58 (Caryl-H).[1] |
| Infrared (IR) (ATR, cm⁻¹) | 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s).[1] |
| Mass Spectrometry (MS) | Exact Mass: 143.03.[1] |
Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compound and confirm its molecular formula.
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Melting Point: The melting point is determined using a standard melting point apparatus.
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High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a C18 column and a suitable mobile phase, with detection by UV-Vis spectrophotometry.
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Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions, employing silica gel plates and an appropriate eluent system. Visualization is typically achieved under UV light.
